molecular formula C21H18BrN B1511235 N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1644059-09-5

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B1511235
CAS No.: 1644059-09-5
M. Wt: 364.3 g/mol
InChI Key: AMHSSMRZIPHUIJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine (CAS RN: 1644059-09-5) is a high-value brominated fluorene derivative with the molecular formula C₂₁H₁₈BrN and a molecular weight of 364.28 g/mol . This compound is supplied as an off-white to light yellow crystalline solid with a typical purity of >95.0% to over 99%, as verified by HPLC and total nitrogen analysis . It has a melting point of approximately 124 °C (with a reported range of 122.0 to 128.0 °C) . This compound serves as a crucial organic intermediate in materials science, particularly in the development of advanced organic light-emitting diodes (OLEDs) . Its molecular structure, which integrates a rigid dimethyl-substituted fluorene core with a 4-bromophenylamine group, confers excellent electron-transporting properties and enhanced thermal stability . The bromine substituent makes it an essential precursor in cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of extended π-conjugated systems for organic semiconductors used in OLED displays for smartphones and televisions . Researchers also value its potential applications in other cutting-edge fields, including organic photovoltaics (OPVs) for solar energy conversion and organic thin-film transistors (OTFTs) for flexible electronics . This product is highly air-sensitive and requires storage at room temperature, in a cool, dark place, under an inert atmosphere to maintain its stability and performance . This chemical is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-9,9-dimethylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN/c1-21(2)19-6-4-3-5-17(19)18-12-11-16(13-20(18)21)23-15-9-7-14(22)8-10-15/h3-13,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHSSMRZIPHUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H18BrNC_{21}H_{18}BrN, with a molecular weight of approximately 364.29 g/mol. It appears as a white to yellow-green powder or crystal with a melting point ranging from 122°C to 126°C. The purity of commercially available samples is typically above 95% as determined by HPLC analysis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound exhibits notable antiproliferative effects, especially in breast cancer cells such as MCF-7 and MDA-MB-231.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that compounds similar to this compound showed significant in vitro antiproliferative activities with IC50 values ranging from 10 to 33 nM in MCF-7 cells .
    • The compound was found to inhibit tubulin polymerization, indicating its potential as a microtubule-targeting agent, similar to established chemotherapeutics like colchicine .
  • Mechanism of Action :
    • Flow cytometry analysis indicated that treatment with this compound leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis in breast cancer cells .
    • The interaction at the colchicine-binding site on tubulin suggests a mechanism that disrupts microtubule dynamics, which is critical for cell division .

Biological Activity Summary Table

Biological Activity Cell Line Tested IC50 Value (nM) Mechanism
AntiproliferativeMCF-710–33Tubulin destabilization
AntiproliferativeMDA-MB-23123–33Cell cycle arrest (G2/M)
Apoptosis InductionMCF-7Not specifiedInduction of apoptotic pathways

Additional Biological Properties

Besides its anticancer properties, this compound may exhibit other biological activities such as antioxidant effects and potential applications in photodynamic therapy . However, comprehensive studies are needed to elucidate these effects fully.

Conclusion and Future Directions

This compound shows promising biological activity, particularly as an anticancer agent. Its ability to disrupt microtubule dynamics positions it as a candidate for further development in cancer therapeutics. Future research should focus on detailed mechanistic studies and clinical evaluations to explore its full therapeutic potential.

Scientific Research Applications

Chemical Synthesis

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, making it useful in the synthesis of more complex molecules. For instance, it can be utilized in the preparation of novel chromophores and fluorescent materials due to its ability to exhibit nonlinear optical behavior .

In materials science, this compound is investigated for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to form stable films and its luminescent properties make it a candidate for enhancing the efficiency and performance of OLEDs. Research indicates that incorporating such compounds can lead to improved charge transport and light emission characteristics .

Medicinal Chemistry

The compound has also been explored for its biological activities. Studies suggest that derivatives of this compound may exhibit significant antitumor properties, making it a subject of interest in cancer research. Its structural modifications can lead to enhanced bioactivity against specific cancer cell lines .

Case Study: Antitumor Activity

A recent study demonstrated that modified derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of substituent variations on the phenyl ring in enhancing pharmacological efficacy.

Nonlinear Optical Applications

The compound has been studied for its nonlinear optical properties, which are crucial for applications in photonics and telecommunications. Nonlinear optical materials are essential for developing devices like frequency converters and optical switches. Research indicates that the incorporation of this compound into polymer matrices can yield materials with enhanced nonlinear optical responses .

Comparison with Similar Compounds

9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine

  • Molecular Formula : C₂₂H₂₁N
  • Key Differences : The 4-methylphenyl group replaces the 4-bromophenyl substituent.
  • Properties :
    • The methyl group is electron-donating, enhancing hole-transport capabilities compared to the electron-withdrawing bromine in the target compound.
    • Lower molecular weight (299.42 g/mol vs. ~428.37 g/mol for the target compound) reduces steric hindrance, improving solubility in organic solvents .
  • Applications : Primarily used in OLEDs as a hole-injection layer (e.g., PCBBiF in ).

N-(4-Methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine

  • Molecular Formula: C₂₂H₂₁NO
  • Key Differences : A methoxy (-OCH₃) group replaces the bromine atom.
  • Properties :
    • Methoxy is strongly electron-donating, further enhancing hole-transport efficiency.
    • Higher solubility in polar solvents due to the oxygen atom .
  • Applications : Demonstrated in perovskite solar cells as a low-cost alternative to spiro-OMeTAD, with a synthesis cost of ~$32.2/g .

N-(Biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

  • Molecular Formula : C₃₉H₃₀BrN
  • Key Differences : Extended biphenyl-bromophenyl structure.
  • Properties :
    • Larger molecular weight (592.6 g/mol) and extended conjugation improve charge transport but reduce solubility .
    • High XLogP3 value (11.6) indicates strong hydrophobicity .
  • Applications : Used in high-performance OLEDs requiring long-range charge mobility.

N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine

  • Molecular Formula : C₆₁H₄₅NSi
  • Key Differences : Incorporates triphenylsilyl and biphenyl groups.
  • Properties :
    • Bulky substituents increase steric hindrance, reducing crystallization and enhancing amorphous film formation.
    • High molecular weight (820.10 g/mol) and purity (95%) make it suitable for fluorescent probes and organic photovoltaics .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications
Target Compound C₂₆H₂₂BrN ~428.37 4-Bromophenyl OLEDs, perovskite solar cells
9,9-Dimethyl-N-(4-methylphenyl)-... C₂₂H₂₁N 299.42 4-Methylphenyl Hole-injection layers
N-(4-Methoxyphenyl)-9,9-dimethyl-... C₂₂H₂₁NO 315.41 4-Methoxyphenyl Perovskite solar cells
N-(Biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)- C₃₉H₃₀BrN 592.60 Bromobiphenyl High-efficiency OLEDs
N,9,9-Triphenyl-... (CAS 2209040-18-4) C₆₁H₄₅NSi 820.10 Triphenylsilyl Fluorescent probes, photovoltaics

Key Research Findings

Electronic Properties :

  • Bromine in the target compound improves electron affinity, making it suitable for electron-blocking layers, while methoxy derivatives excel in hole transport .
  • Biphenyl-bromo compounds (e.g., C₃₉H₃₀BrN) exhibit superior charge mobility due to extended π-conjugation .

Synthetic Accessibility :

  • The target compound is synthesized via cost-effective Pd-catalyzed reactions (~$32.2/g for analogs), whereas triphenylsilyl derivatives require multi-step protocols .

Thermal Stability :

  • Bulky substituents (e.g., triphenylsilyl) enhance thermal stability, critical for device longevity .

Preparation Methods

Direct Bromination of Fluorenyl Amines

One documented approach involves the bromination of N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline derivatives using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at low temperature (0 °C) for 3 hours. This method yields the brominated product with high efficiency (94% yield reported).

Reaction Scheme:

Step Reagents & Conditions Description Yield (%)
1 N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline dissolved in THF, cooled to 0 °C Addition of N-bromosuccinimide (NBS) 94
2 Stir for 3 hours at 0 °C Bromination at para-position of phenyl ring
3 Quench with sodium bicarbonate solution Work-up and isolation of product

This method is advantageous due to mild reaction conditions and high selectivity for the para-bromo derivative.

Palladium-Catalyzed Cross-Coupling

Another sophisticated preparation method involves palladium-catalyzed amination (Buchwald-Hartwig amination) of 9,9-dimethyl-9H-fluoren-2-amine derivatives with 4-bromoaryl halides. This approach uses catalysts such as Pd2(dba)3 with ligands like tri-tert-butylphosphine in toluene, with sodium tert-butoxide as the base, at elevated temperatures (~50–95 °C) for several hours.

Typical Reaction Conditions:

Component Amount (example)
9,9-Dimethyl-9H-fluoren-2-amine derivative 10 g
4-Bromo-1-iodobenzene 5.64 g
Pd2(dba)3 1.0 g
t-BuONa (sodium tert-butoxide) 4.0 g
(t-Bu)3P (tri-tert-butylphosphine) 1.6 mL
Solvent (Toluene) 200 mL
Temperature 50–95 °C
Reaction Time 4 hours

After reaction completion, the mixture is worked up by aqueous extraction and purified by column chromatography to isolate the desired amine with yields around 47% reported.

Intermediate Synthesis and Functional Group Transformations

In some synthetic sequences, the preparation of this compound involves the following intermediate steps:

These steps are crucial for building the fluoren-2-amine scaffold with desired substituents before final bromination or coupling.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature Reaction Time Yield (%) Advantages Limitations
NBS Bromination NBS in THF, 0 °C 0 °C 3 hours 94 High selectivity, mild conditions Requires low temperature control
Pd-Catalyzed Cross-Coupling Pd2(dba)3, (t-Bu)3P, NaOtBu, toluene 50–95 °C 4 hours 47 Versatile, applicable to various aryl halides Moderate yield, expensive catalyst
Multi-step synthesis via intermediates CuCN substitution, hydrazine reduction, reductive methylation, DIBAL reduction Varied Multiple steps Variable Allows complex substitutions Longer synthesis, multiple purifications

Research Findings and Analysis

  • The NBS bromination method is favored for its simplicity and high yield in introducing the 4-bromophenyl group onto the fluoren-2-amine core.
  • Pd-catalyzed amination provides a modular route to functionalized fluorenyl amines, enabling the incorporation of various aryl groups including 4-bromophenyl, though with moderate yields and higher cost due to catalyst use.
  • The multi-step synthetic routes through nitrile and aldehyde intermediates allow for fine-tuning of substituents and electronic properties, which is critical for applications in nonlinear optical materials.
  • Structural characterization via single-crystal X-ray diffraction confirms the molecular integrity and substitution pattern, correlating well with the observed optical properties.

Q & A

Q. What computational tools aid in predicting the compound’s electronic properties?

  • Methodological Answer :
  • Gaussian/PySCF : For DFT calculations of HOMO-LUMO levels.
  • VASP : Band structure modeling for solid-state applications.
  • Materials Studio : Simulate charge transport in amorphous films .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Catalyst Loading0.5–2 mol% PdHigh
Reaction Temperature70–80°CModerate
Solvent PolarityLow (toluene/hexane)High

Q. Table 2: Photophysical Properties

PropertyValue (Solid State)Value (Solution)Reference
λmax (Abs)360 nm350 nm
λmax (PL)480 nm465 nm
HOMO-LUMO Gap2.8 eV3.1 eV

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine

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